Fmoc-D-isoleucine
Overview
Description
Fmoc-D-Isoleucine is a synthetic compound obtained by replacing the carboxyl group of the naturally occurring amino acid isoleucine with a 9-fluorenylmethyloxycarbonyl (FMOC) group . This FMOC group acts as a protective unit, preventing undesired reactions of the amino acid’s carboxyl group .
Synthesis Analysis
The synthesis of Fmoc-D-Isoleucine involves the use of Fmoc-Cl, which reacts with the amine group of isoleucine to introduce the Fmoc group . The self-assembly of Fmoc protected single amino acids has attracted great interest due to their ease of synthesis and applications as functional materials . Controlled morphological transitions were observed through solvent variation .Molecular Structure Analysis
The molecular formula of Fmoc-D-Isoleucine is C21H23NO4 . It is a synthetic compound obtained by replacing the carboxyl group of the naturally occurring amino acid isoleucine with a 9-fluorenylmethyloxycarbonyl (FMOC) group .Chemical Reactions Analysis
The Fmoc group in Fmoc-D-Isoleucine is a base-labile protecting group used in organic synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
Fmoc-D-Isoleucine is a white powder with a molecular weight of 353.40 . Its melting point ranges from 146 to 150 ºC .Scientific Research Applications
Application in Peptide Synthesis
- Summary of the Application: Fmoc-D-isoleucine is used in peptide synthesis, specifically in solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a protective shield for the amino acid’s carboxyl group during peptide synthesis, preventing unwanted reactions .
- Methods of Application: In SPPS, the amino acid sequence is assembled step-by-step in a specific order. The Fmoc group is used to protect the amino group of the amino acid during the coupling process. After the coupling of each amino acid, the Fmoc group is removed under basic conditions, allowing the next amino acid to be added .
- Results or Outcomes: The use of Fmoc-D-isoleucine in SPPS allows for the efficient synthesis of peptides. This method is particularly useful when large quantities of a peptide are required, such as for biological testing or structural determination .
Application in Green Chemistry
- Summary of the Application: Fmoc-D-isoleucine is used in green chemistry for the hydrolysis of amino esters .
- Methods of Application: The study explored mild orthogonal ester hydrolysis conditions using calcium (II) iodide as a protective agent for the Fmoc protecting group. The reaction was optimized for a broad scope of amino esters .
- Results or Outcomes: The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
Safety And Hazards
Future Directions
The self-assembly of Fmoc protected single amino acids has attracted great interest due to their ease of synthesis and applications as functional materials . They are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .
properties
IUPAC Name |
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVFEIPAZSXRGM-BFUOFWGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-isoleucine | |
CAS RN |
143688-83-9 | |
Record name | Fmoc-D-isoleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(9-Fluorenylmethoxycarbonyl)-D-isoleucine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G9MH85SQT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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